2-amino-1,3-benzoxazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOPQWZOQSYBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1654728-13-8 | |
| Record name | 2-amino-1,3-benzoxazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 1,3 Benzoxazole 5 Carbonitrile and Its Derivatives
Classical Approaches to Benzoxazole (B165842) Ring Formation Relevant to 2-Amino-1,3-benzoxazole-5-carbonitrile
Classical methods for constructing the benzoxazole ring primarily rely on the condensation and subsequent cyclization of ortho-substituted aminophenols with various one-carbon synthons. These foundational techniques have been refined over decades and remain relevant in modern organic synthesis.
The most traditional and widely employed method for synthesizing the benzoxazole scaffold is the condensation reaction of a 2-aminophenol (B121084) derivative with a carbonyl compound or its equivalent. rsc.org This approach involves the reaction of 2-aminophenol with substrates like aldehydes, carboxylic acids and their derivatives (such as acyl chlorides, esters, and amides), ketones, or orthoesters. rsc.orgmdpi.comrsc.org The reaction typically proceeds through the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring. researchgate.net
The choice of coupling partner and reaction conditions can be tailored to achieve desired substitutions on the benzoxazole ring. For the synthesis of 2-aminobenzoxazoles specifically, cyanating agents are often used. Historically, highly toxic reagents like cyanogen (B1215507) bromide (BrCN) were employed for the cyclization of 2-aminophenols. nih.gov However, due to safety concerns, alternative cyanating agents have been developed. One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serves as a nonhazardous electrophilic cyanating agent. nih.gov The reaction of 2-aminophenols with NCTS, often facilitated by a base like lithium hexamethyldisilazide (LiHMDS) or a Lewis acid, provides a more viable route to 2-aminobenzoxazoles. nih.govorganic-chemistry.org
| Reagent | Catalyst/Conditions | Product | Yield | Reference(s) |
| Aldehydes | Brønsted acidic ionic liquid gel, 130 °C | 2-Substituted Benzoxazoles | 85–98% | rsc.org |
| Aldehydes | Magnetic nanomaterial Fe3O4-supported Lewis acidic ionic liquid, 70 °C, sonication | 2-Substituted Benzoxazoles | Moderate to high | rsc.org |
| Aldehydes | Samarium triflate, Aqueous medium | 2-Substituted Benzoxazoles | Good | organic-chemistry.org |
| Benzoyl Chloride | Hf-BTC dual acidic catalyst, 120 °C, microwave | 2-Phenyl Benzoxazole | 30–85% | rsc.org |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Lithium hexamethyldisilazide (LiHMDS) | 2-Aminobenzoxazole (B146116) derivatives | Good | nih.govorganic-chemistry.org |
Beyond the direct condensation of 2-aminophenols with one-carbon sources, various other cyclization strategies have been developed. These methods often involve the intramolecular ring closure of a pre-functionalized precursor. One notable method is the cyclodesulfurization of N-(2-hydroxyphenyl)thioureas. google.com This reaction can be promoted by various reagents, including metal oxides, to afford 2-aminobenzoxazoles. google.com
Another strategy involves the intramolecular cyclization of o-bromoaryl derivatives, which can be catalyzed by copper(II) oxide nanoparticles in DMSO under an air atmosphere. organic-chemistry.org This method is versatile and allows for the synthesis of a range of substituted benzoxazoles. organic-chemistry.org Furthermore, thermal cyclizations, often promoted by acidic catalysts like polyphosphoric acid (PPA), can be used to condense 2-aminophenols with carboxylic acids at high temperatures to form 2-substituted benzoxazoles. researchgate.net
For the elaboration of the 5-carbonitrile group or related functionalities, the synthesis of key intermediates like 2-amino-benzoxazole-5-carbohydrazide is crucial. This intermediate can be prepared from Methyl-2-aminobenzoxazole-5-carboxylate. ijrdst.org The reaction involves treating the methyl ester with hydrazine (B178648) hydrate, which acts as a nucleophile to displace the methoxy (B1213986) group, yielding the corresponding carbohydrazide (B1668358). ijrdst.org This hydrazide derivative is a versatile building block; its hydrazino group can be further reacted with various electrophiles to synthesize a diverse library of compounds. ijrdst.orgresearchgate.net For instance, it can be reacted with sulfonyl chlorides like para-toluene sulfonyl chloride or benzene (B151609) sulfonyl chloride to yield the respective amide derivatives. ijrdst.org
Advanced and Green Chemistry Synthetic Protocols for this compound Analogs
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. In the context of benzoxazole synthesis, this has led to the exploration of metal-catalyzed reactions and other green chemistry protocols.
A variety of metals have been shown to effectively catalyze the formation of the benzoxazole ring. rsc.org These catalysts often enable reactions to proceed under milder conditions, with greater efficiency and selectivity than classical methods. Iron(III) chloride (FeCl3) has been used to catalyze the aerobic oxidation reaction between 2-aminophenol and aldehydes. rsc.org Similarly, lead tetraacetate can catalyze the oxidative coupling of methyl-3-amino-4-hydroxyphenylacetate with aldehydes. rsc.org The use of reusable solid catalysts, such as phosphotungstic acid, for the condensation of 2-aminophenols with aldehydes under solvent-free grinding conditions represents an efficient and mild method. researchgate.net
| Catalyst | Substrates | Conditions | Key Features | Reference(s) |
| Alumina (metal oxide) | 2-Aminophenol, Aldehyde | Acetonitrile, Room Temp | Green solvent, Recyclable catalyst | rsc.org |
| FeCl3 | 2-Aminophenol, Aldehyde | Toluene, 110 °C, Aerobic oxidation | Good atom economy, Operational simplicity | rsc.org |
| TiO2–ZrO2 | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile, 60 °C | Short reaction time (15-25 min), High yields (83-93%) | rsc.org |
| Copper(II) oxide nanoparticles | o-Bromoaryl derivatives | DMSO, Air | Ligand-free, Recyclable catalyst | organic-chemistry.org |
Palladium catalysis has emerged as a particularly powerful tool in heterocyclic synthesis, including the formation of benzoxazoles. Palladium-mediated techniques offer high efficiency and functional group tolerance. One approach involves the use of palladium complexes of dendronized amine polymers as catalysts for the reaction between 2-aminophenol and benzaldehyde, using air as the oxidant. rsc.org This method is notable for its low catalyst loading and for producing water as the only byproduct. rsc.org
Another significant palladium-catalyzed method is the sequential one-pot synthesis of 2-aryl benzoxazoles from aryl bromides. This process involves an initial aminocarbonylation with 2-aminophenols as nucleophiles, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org Palladium-catalyzed oxidative cyclization has also been developed for various precursors. rsc.org For example, a method for synthesizing benzofuran-fused compounds through the palladium(II)-mediated dehydrogenative cyclization of carbonyl-functionalized precursors has been reported, highlighting the utility of this approach in constructing complex fused-ring systems. nih.gov These techniques represent advanced strategies for the modular and efficient assembly of diverse benzoxazole frameworks. nih.govacs.org
Metal-Catalyzed Syntheses of Benzoxazole Derivatives
Copper-Catalyzed One-Pot Reaction Systems
Copper catalysis is a prominent method for the synthesis of 2-aminobenzoxazoles due to its efficiency and cost-effectiveness. nih.gov One-pot copper-catalyzed systems are particularly advantageous as they allow for the formation of complex molecules from simple precursors in a single procedural step, minimizing waste and improving time efficiency. These reactions often involve the direct C-H amination of benzoxazoles. organic-chemistry.org
A notable approach involves the copper-catalyzed C-H amination of benzoxazoles with primary amines using an oxidant like tert-butyl peroxide (TBP) under an air atmosphere, which can produce various substituted aminobenzoxazoles in very good yields. organic-chemistry.org Another strategy employs a combination of a Brønsted acid and copper iodide (CuI) to catalyze the cyclization of 2-aminophenols with β-diketones, yielding a range of 2-substituted benzoxazoles. organic-chemistry.org This method is valued for its mild conditions and the use of readily available starting materials. organic-chemistry.org
Microwave irradiation has been shown to accelerate copper-catalyzed C-H amination reactions, often completing within 1.5 to 2 hours in the absence of additives. nih.gov To enhance sustainability, heterogeneous catalysts, such as copper(I) supported on aminated silica, have been developed. These catalysts are easily recoverable and reusable for multiple cycles, reducing the cost and environmental impact of the synthesis. nih.gov
Table 1: Examples of Copper-Catalyzed Benzoxazole Synthesis
| Catalyst System | Reactants | Oxidant/Additive | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| CuCl/CuCl₂ | Benzoxazole, Piperidine | None | Acetonitrile, MW, 1.5-2 h | High | nih.gov |
| Cu(II) catalyst | Benzoxazole, Amine | O₂ atmosphere, Acid | High Temperature | Good | nih.gov |
| Brønsted acid/CuI | 2-Aminophenol, β-Diketone | None | Acetonitrile, 80°C, 16 h | up to 89% | organic-chemistry.org |
Nickel(II) Complex-Assisted Intramolecular Cyclizations
Nickel catalysis provides an alternative pathway for the synthesis of benzoxazole derivatives. Nickel(II) complexes have been effectively used to assist in the intramolecular cyclization reactions necessary for forming the benzoxazole ring. One such method involves the use of nickel(II) complexes of benzoyl hydrazones as catalysts for the reaction between 2-aminophenol and various aromatic aldehydes. rsc.org This approach, conducted in the presence of a base like potassium carbonate in DMF, yields 2-aryl benzoxazoles in high percentages (87–94%) with low catalyst loading. rsc.org
Furthermore, a facile and practical method for the direct C-H amination of benzoxazoles with secondary amines has been developed using a nickel catalyst. nih.gov This procedure utilizes Ni(OAc)₂·4H₂O as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and an acid additive to produce a variety of substituted benzoxazol-2-amines in moderate to good yields. nih.govresearchgate.net
Table 2: Nickel-Catalyzed Synthesis of Benzoxazole Derivatives
| Catalyst | Reactants | Oxidant/Additive | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ni(II) complexes of benzoyl hydrazones | 2-Aminophenol, Aromatic aldehydes | K₂CO₃ | DMF, 80°C, 3-4 h | 87-94% | rsc.org |
| Ni(OAc)₂·4H₂O | Benzoxazole, Secondary amines | TBHP, Acetic Acid | 70°C, 12 h | Moderate to Good | nih.govresearchgate.net |
Iron(III) Chloride Catalyzed Aerobic Oxidation Methods
Iron-catalyzed reactions are gaining attention in organic synthesis due to iron's low cost and environmentally friendly nature. sciengine.com An efficient and practical approach for synthesizing benzoxazoles utilizes iron(III) chloride (FeCl₃) in an aerobic oxidation process. sciengine.comresearchgate.net In this method, the reaction between a 2-aminophenol and an aldehyde first forms a Schiff base in situ. Subsequent intramolecular addition of the ortho-hydroxy group generates a benzoxazoline intermediate, which is then oxidized to the final benzoxazole product. sciengine.com
The process is effectively catalyzed by FeCl₃, with molecular oxygen (from air or a pure oxygen atmosphere) serving as the terminal oxidant. sciengine.com Conducting the reaction under an oxygen atmosphere can significantly improve the yield. This method is advantageous for its operational simplicity and good atom economy. rsc.org
Table 3: Iron(III) Chloride Catalyzed Benzoxazole Synthesis
| Catalyst | Reactants | Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 10% FeCl₃ | 2-Aminophenol, Benzaldehyde | Air | Toluene, 110°C, 24 h | 50% | sciengine.com |
| 10% FeCl₃ | 2-Aminophenol, Benzaldehyde | 1 atm O₂ | Toluene, 110°C, 24 h | 82% | sciengine.com |
| FeCl₃ | 2-Aminophenol, 1-formyl-o-carborane | AgNO₃ (co-oxidant) | Toluene, 110°C, 24 h | 91-99% | rsc.org |
Titanium Dioxide-Zirconium Dioxide Catalysis for Benzoxazole Formation
Heterogeneous catalysts are highly sought after for their ease of separation and reusability. A composite metal oxide of titanium dioxide and zirconium dioxide (TiO₂-ZrO₂) has been successfully employed as a mesoporous heterogeneous catalyst for the synthesis of 2-aryl substituted benzoxazoles. academie-sciences.fr This catalyst is prepared via a co-precipitation method and facilitates the reaction between 2-aminophenol and substituted aromatic aldehydes. academie-sciences.fr
The reaction proceeds efficiently at moderate temperatures (60 °C) in acetonitrile, with short reaction times (15–25 minutes). academie-sciences.fr The TiO₂-ZrO₂ catalyst demonstrates excellent tolerance to various functional groups on the 2-aminophenol. Key advantages of this protocol include high yields, a simple work-up procedure, and the ability to recover and reuse the catalyst multiple times without a significant loss in activity. researchgate.netacademie-sciences.fr
Table 4: TiO₂-ZrO₂ Catalyzed Synthesis of 2-Aryl Benzoxazoles
| Catalyst | Reactants | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 10 mol% TiO₂-ZrO₂ | 2-Aminophenol, Benzaldehyde | Acetonitrile | 60°C | 15 min | 96% | academie-sciences.fr |
| 10 mol% TiO₂-ZrO₂ | 2-Aminophenol, 4-Chlorobenzaldehyde | Acetonitrile | 60°C | 20 min | 94% | academie-sciences.fr |
| 10 mol% TiO₂-ZrO₂ | 2-Aminophenol, 4-Nitrobenzaldehyde | Acetonitrile | 60°C | 25 min | 92% | academie-sciences.fr |
Application of Nanocatalysts in Benzoxazole Synthesis
Nanocatalysts offer significant advantages in chemical synthesis, including high surface-to-volume ratios and enhanced catalytic activity. ckthakurcollege.net Various nanocatalysts have been developed for the synthesis of benzoxazole derivatives. For instance, a magnetic solid acid nanocatalyst, [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄], has been used for benzoxazole synthesis from 2-aminophenol and aldehydes in water, achieving yields of 79–89%. rsc.org This catalyst can be easily separated using a magnet and reused for several cycles. rsc.orgajchem-a.com
Another effective nanocatalyst is a silver-iron oxide (Ag@Fe₂O₃) core-shell nanoparticle system. ckthakurcollege.net This catalyst demonstrates superior performance in the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature, providing high yields (88-97%). ckthakurcollege.net The use of a biodegradable solvent and the magnetic recoverability of the catalyst make this a green synthetic route. ckthakurcollege.net Additionally, nano-TiO₂ has been utilized as a reusable catalyst for the reaction of o-aminophenols with benzoyl chlorides under solvent-free conditions, affording excellent yields. rsc.orgjocpr.com
Table 5: Nanocatalyst Applications in Benzoxazole Synthesis
| Nanocatalyst | Reactants | Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | 2-Aminophenol, Aldehyde | Water, Reflux, 45 min | 79-89% | Magnetically separable, Reusable | rsc.org |
| Ag@Fe₂O₃ Core-Shell | 2-Aminophenol, Aldehyde | Room Temperature | 88-97% | Magnetically separable, Green solvent | ckthakurcollege.net |
| Nano-TiO₂ | o-Aminophenol, Benzoyl chloride | Solvent-free, 90°C | High | Reusable, Solvent-free | rsc.orgjocpr.com |
Ionic Liquid-Mediated Reaction Environments
Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. nih.govresearchgate.net They have been successfully employed in the synthesis of 2-aminobenzoxazoles. A facile and efficient method for the direct oxidative amination of benzoxazoles uses a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), as a catalyst. nih.govmdpi.com The reaction proceeds smoothly at room temperature, yielding the desired products in good to excellent yields (up to 97%). nih.govmdpi.com The ionic liquid catalyst can be easily recycled and reused for at least four cycles with consistent efficacy. nih.gov
In another application, a Brønsted acidic ionic liquid gel catalyst has been used for the condensation and aromatization of 2-aminophenol and aldehydes under solvent-free conditions at 130 °C, producing various derivatives in 85–98% yield. rsc.org This catalyst was also found to be reusable for up to five consecutive runs without a significant drop in its efficiency. rsc.org
Table 6: Ionic Liquid-Mediated Benzoxazole Synthesis
| Ionic Liquid | Reaction Type | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-butylpyridinium iodide ([BPy]I) | Direct Oxidative Amination | Benzoxazole, Secondary Amine | Room Temperature, 3.5 h | up to 97% | nih.govmdpi.com |
| Brønsted acidic IL gel | Condensation/Aromatization | 2-Aminophenol, Aldehyde | Solvent-free, 130°C, 5 h | 85-98% | rsc.org |
Solvent-Free Reaction Conditions and Mechanochemical Synthesis
Solvent-free reactions and mechanochemistry represent a significant advancement in green chemistry by minimizing or eliminating the use of hazardous organic solvents. rsc.orgrsc.org The synthesis of benzoxazole derivatives has been effectively achieved under these conditions. For example, the reaction between 2-aminophenol and ortho-esters can be catalyzed by a nano-TiO₂ supported catalyst under solvent-free conditions at 90 °C, resulting in excellent yields. rsc.org The catalyst's reusability for up to eight runs highlights the method's sustainability. rsc.org
Similarly, a magnetic nanocatalyst, Fe₃O₄@SiO₂-SO₃H, has been used for the condensation of aromatic aldehydes with 2-aminophenol at 50 °C without any solvent. ajchem-a.com This method offers advantages such as short reaction times, high efficiency, and simple magnetic separation of the catalyst. ajchem-a.comajchem-a.com Mechanochemical synthesis, which involves grinding solid reactants together, provides a solvent-free alternative that can lead to high yields and simplified product isolation. rsc.orgrsc.org This technique has been successfully applied to various organic transformations and holds potential for the clean synthesis of benzoxazole derivatives.
Table 7: Solvent-Free Synthesis of Benzoxazole Derivatives
| Catalyst | Reactants | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Nano-TiO₂ supported catalyst | 2-Aminophenol, Ortho-esters | 90°C | Not specified | Excellent | rsc.org |
| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic aldehydes | 50°C | 15-40 min | 90-97% | ajchem-a.com |
| Brønsted acidic IL gel | 2-Aminophenol, Aldehydes | 130°C | 5 h | 85-98% | rsc.org |
Microwave-Assisted and Flow Chemistry Approaches for Enhanced Efficiency
Conventional heating methods for benzoxazole synthesis are often slow and inefficient. eurekaselect.com Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations by enabling rapid and uniform heating, which can lead to dramatically reduced reaction times, increased yields, and higher product purity. eurekaselect.commdpi.com
Microwave irradiation has been successfully applied to the synthesis of various benzoxazole derivatives. researchgate.net One notable application is in the C–H amination of benzoxazoles. For instance, a green and efficient C–H amination catalyzed by copper(I) chloride and copper(II) chloride is significantly accelerated by microwave irradiation, with reactions completing in 1.5–2 hours. nih.gov This method avoids the need for acidic, basic, or oxidant additives. nih.gov The use of a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst under microwave irradiation also provides an environmentally benign route to benzoxazoles through the cyclization of 2-aminophenols and benzaldehydes. mdpi.com This approach highlights how microwaves can promote rapid heat transfer, enhancing reaction rates. mdpi.com
Flow chemistry offers another avenue for enhanced efficiency, particularly for scalability and safety. cam.ac.uk Continuous flow reactors provide precise control over reaction parameters such as temperature and time, minimizing the formation of byproducts by immediately processing unstable intermediates. cam.ac.ukcam.ac.uk This technology has been used for the multistep synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines. The process involves an ortho-lithiation and intramolecular cyclization, where the unstable lithiated intermediate is immediately quenched in-line to produce the desired substituted benzoxazole in high yield. cam.ac.ukcam.ac.uk Flow chemistry is particularly advantageous for creating compound libraries for drug discovery, allowing for the rapid and efficient assembly of diverse molecules. nih.govchemrxiv.org
Table 1: Comparison of Microwave-Assisted Benzoxazole Synthesis Methods
| Catalyst System | Starting Materials | Key Advantages | Reaction Time | Reference |
| CuCl/CuCl₂ on aminated silica | Benzoxazole, Amines | Additive-free, Heterogeneous, Reusable catalyst | 1.5–2 h | nih.gov |
| [CholineCl][oxalic acid] (DES) | 2-Aminophenols, Benzaldehydes | Environmentally benign, Recyclable catalyst | Not specified | mdpi.com |
Environmentally Benign Catalysis: Utilization of Fly Ash and Molecular Iodine
The development of environmentally friendly or "green" catalytic systems is a major focus in modern organic synthesis. This involves using non-toxic, reusable, and inexpensive catalysts.
Fly ash, a solid waste product from thermal power plants, has been explored as a cost-effective and environmentally friendly catalyst for benzoxazole synthesis. Although not specifically documented for this compound, boric acid-doped fly ash has been shown to be an efficient catalyst for the synthesis of benzoxazole derivatives from o-aminophenols and aryl aldehydes. The catalyst is reusable for several cycles without significant loss of activity, presenting a valuable approach to utilizing industrial solid waste.
Molecular iodine (I₂) has gained attention as an inexpensive, non-toxic, and readily available catalyst for various organic transformations, including the synthesis of 2-aminobenzoxazoles. A metal-free method for the oxidative amination of benzoxazoles uses a catalytic amount of iodine with an aqueous solution of tert-butyl hydroperoxide (TBP) as the oxidant. organic-chemistry.org This reaction proceeds smoothly at room temperature and produces environmentally benign byproducts like tertiary butanol and water. organic-chemistry.org
Table 2: Green Catalysis Approaches for Benzoxazole Synthesis
| Catalyst | Reactants | Oxidant | Key Features | Reference |
| Boric Acid / Fly Ash | o-Aminophenol, Aryl Aldehydes | Not applicable | Utilizes industrial waste, Reusable | Not Found |
| Molecular Iodine (I₂) | Benzoxazole, Amines | tert-Butyl hydroperoxide (TBP) | Metal-free, Mild conditions, Benign byproducts | organic-chemistry.org |
Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis of Benzoxazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for generating molecular diversity. researchgate.net They are particularly valuable in medicinal chemistry for the rapid synthesis of large compound libraries.
One prominent example is the use of the Ugi four-component reaction (U-4CR) to create benzoxazole and benzothiazole (B30560) libraries. This strategy involves reacting o-halophenylisocyanides, an amine, a carboxylic acid, and an aldehyde. The resulting Ugi product then undergoes a copper-catalyzed intramolecular cyclization to form the benzoxazole ring system. This approach allows for significant structural variation by simply changing any of the four starting components, making it a powerful tool for diversity-oriented synthesis. Another approach involves the Povarov reaction, a type of cycloaddition, which has been adapted to flow systems for the synthesis of complex heterocyclic libraries. nih.gov These MCR strategies streamline the synthesis of complex molecules, adhering to the principles of atom and step economy. mdpi.com
Targeted Functionalization Strategies at Specific Positions of the Benzoxazole Ring System
The biological activity of benzoxazole derivatives is highly dependent on the substituents attached to the core ring system. Therefore, methods for the targeted functionalization at specific positions are crucial for developing new therapeutic agents.
The C2 position is a common site for functionalization. The direct C-H amination of the benzoxazole core is an efficient way to introduce the 2-amino group. acs.orgnih.gov This has been achieved using copper catalysts, which facilitate the coupling of benzoxazoles with primary amines under an air atmosphere. organic-chemistry.org Another strategy involves the cyclization of various o-aminophenols with a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid to directly install the 2-amino group. acs.orgnih.gov
Functionalization at other positions, such as C5, is also important. Copper-catalyzed methods have been developed for the regioselective C-H functionalization and C-O bond formation, leading to 5-substituted benzoxazoles from meta-substituted anilides. acs.org More recently, iron(III) chloride-mediated reactions have been used for the site-selective chlorination of 2-amidophenols, which can then be cyclized to form C5-chlorinated benzoxazoles. researchgate.net These targeted strategies allow for the precise modification of the benzoxazole scaffold, enabling the synthesis of specific derivatives like this compound and exploration of structure-activity relationships.
Reactivity and Chemical Transformations of 2 Amino 1,3 Benzoxazole 5 Carbonitrile
Chemical Derivatization at the 2-Amino Moiety
The primary amino group at the 2-position of the benzoxazole (B165842) ring is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives.
Formation of Schiff Bases and Related Imine Derivatives
The reaction of primary amines with aldehydes or ketones to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. While specific examples of Schiff base formation directly from 2-amino-1,3-benzoxazole-5-carbonitrile are not extensively detailed in the reviewed literature, the general reactivity of 2-aminobenzoxazole (B146116) derivatives suggests a high propensity for such reactions. For instance, various 2-aminobenzoxazole derivatives readily condense with a range of aromatic and heterocyclic aldehydes to yield the corresponding imines. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration.
The synthesis of Schiff bases from the related 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile with various 1,3-disubstituted pyrazole-4-carboxaldehydes has been reported. rsc.org This analogous reaction involves dissolving the amino compound and the aldehyde in warm ethanol (B145695) containing a catalytic amount of glacial acetic acid and refluxing the mixture for several hours. This suggests that this compound would likely undergo similar condensations under acidic or thermal conditions to produce a variety of Schiff base derivatives.
Reactions with Isocyanates to Form Urea (B33335) Derivatives
The nucleophilic nature of the 2-amino group allows for its facile reaction with isocyanates to form substituted urea derivatives. Research on the closely related compound, 2-aminobenzoxazole-5-carbohydrazide, demonstrates this reactivity. nih.gov This carbohydrazide (B1668358) was reacted with phenyl isocyanate to yield 2-(2-aminobenzoxazole-5-carbonyl)-N-phenylhydrazinecarboxamide, a urea derivative. nih.gov This reaction highlights the susceptibility of the amino group (in the hydrazine (B178648) moiety, which is analogous to the 2-amino group) to nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate.
Based on this precedent, it can be inferred that this compound would react similarly with various isocyanates to furnish a library of N,N'-disubstituted ureas.
Table 1: Synthesis of a Urea Derivative from a 2-Aminobenzoxazole Analog
| Starting Material | Reagent | Product | Reference |
| 2-Aminobenzoxazole-5-carbohydrazide | Phenyl isocyanate | 2-(2-Aminobenzoxazole-5-carbonyl)-N-phenylhydrazinecarboxamide | nih.gov |
Sulfonohydrazide Formation via Reaction with Sulfonyl Chlorides
The 2-amino group can also be readily sulfonylated. A study on 2-aminobenzoxazole-5-carbohydrazide showed its reaction with para-toluene sulfonyl chloride and benzene (B151609) sulfonyl chloride to yield the corresponding N'-(2-aminobenzoxazole-5-carbonyl)-4-methylbenzenesulfonohydrazide and N'-(2-aminobenzoxazole-5-carbonyl)-benzenesulfonohydrazide, respectively. nih.gov The reaction was carried out by heating a mixture of the carbohydrazide, toluene, thionyl chloride, and the respective sulfonyl chloride under reflux. nih.gov
This transformation demonstrates the ability of the amino functionality to act as a nucleophile towards the electrophilic sulfur atom of sulfonyl chlorides, resulting in the formation of a stable sulfonamide linkage. It is highly probable that this compound would undergo analogous reactions with a variety of sulfonyl chlorides to produce the corresponding sulfonamide derivatives.
Table 2: Synthesis of Sulfonohydrazide Derivatives from a 2-Aminobenzoxazole Analog
| Starting Material | Reagent | Product | Reference |
| 2-Aminobenzoxazole-5-carbohydrazide | para-Toluene sulfonyl chloride | N'-(2-Aminobenzoxazole-5-carbonyl)-4-methylbenzenesulfonohydrazide | nih.gov |
| 2-Aminobenzoxazole-5-carbohydrazide | Benzene sulfonyl chloride | N'-(2-Aminobenzoxazole-5-carbonyl)-benzenesulfonohydrazide | nih.gov |
Modifications and Functionalization at the Carbonitrile (C-5) Position
Nucleophilic Additions and Cycloadditions Involving the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Common nucleophilic additions to nitriles include reactions with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis, or reduction with hydrides (e.g., lithium aluminum hydride) to yield primary amines.
Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, the [3+2] cycloaddition of azides with nitriles is a well-known method for the synthesis of tetrazoles. This reaction, often catalyzed by a Lewis acid, would convert the carbonitrile functionality of this compound into a tetrazole ring, significantly altering the compound's properties. While specific studies on this cycloaddition for the title compound are lacking, it represents a plausible and synthetically useful transformation.
Hydrolysis and Other Transformations of the Carbonitrile Functionality
The carbonitrile group can be hydrolyzed under acidic or basic conditions to either a carboxamide or a carboxylic acid. The extent of hydrolysis can often be controlled by the reaction conditions. For instance, partial hydrolysis under milder conditions may yield the corresponding 2-amino-1,3-benzoxazole-5-carboxamide, while more forcing conditions would lead to the formation of 2-amino-1,3-benzoxazole-5-carboxylic acid. Attempts to hydrolyze the nitrile group of the structurally similar 2-aminoadamantane-2-carbonitrile (B14904040) using mineral acids or alkali were unsuccessful, indicating that the hydrolysis of this functional group can sometimes be challenging. nih.gov However, assisted hydrolysis methods have been developed for such resistant nitriles. nih.gov
Intramolecular and Intermolecular Cyclization Pathways of Derived Structures
The functional groups of this compound and its derivatives serve as versatile handles for constructing new ring systems through cyclization reactions. The amino group, in particular, can act as a nucleophile to initiate ring closure, leading to fused heterocyclic structures.
A key strategy involves the derivatization of the 2-amino group, followed by cyclization. For instance, the reaction of a precursor like benzoxazol-2-cyanomethyl, which can be conceptually derived from the core structure, with reagents such as cyclohexyl isothiocyanate initiates a cascade of reactions. nih.govresearchgate.net This intermolecular reaction is followed by treatment with chloroacetone, leading to the formation of a highly substituted thiophene (B33073) ring fused adjacent to the benzoxazole core. nih.gov The process demonstrates a pathway where the benzoxazole moiety is used as a foundational block for building more complex polycyclic systems. researchgate.net
Similarly, oxidative cyclization is another powerful tool. The synthesis of 5-amino-2-aryl-2H- researchgate.netclockss.orgorganic-chemistry.orgtriazole-4-carbonitriles from 2-arylhydrazono-2-cyanoacetamidines using copper acetate (B1210297) highlights a method where an open-chain precursor is cyclized to form a stable aromatic triazole ring. researchgate.net This type of transformation can be envisioned for derivatives of 2-aminobenzoxazole, where the amino group is first converted into a hydrazone, setting the stage for an intramolecular cyclization to fuse a triazole ring onto the parent molecule. Such pathways are instrumental in creating novel compounds where the benzoxazole nucleus is linked with triazoles, potentially enhancing biological activity. researchgate.net
These cyclization strategies are summarized in the table below, illustrating the transformation of benzoxazole derivatives into more complex fused systems.
| Starting Material Type | Reagents/Conditions | Resulting Fused System | Reference |
| Benzoxazol-2-cyanomethyl | 1. Potassium tert-butylate, Cyclohexyl isothiocyanate2. Chloroacetone | Thiophene ring fused to a benzoxazole derivative | nih.govresearchgate.net |
| 2-Arylhydrazono-2-cyanoacetamidines | Copper acetate, Pyridine | 5-Amino-2-aryl-2H- researchgate.netclockss.orgorganic-chemistry.orgtriazole-4-carbonitrile | researchgate.net |
Ring Opening and Rearrangement Mechanisms Associated with Benzoxazole Derivatives
While the benzoxazole ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, particularly during certain synthetic transformations. These mechanisms are crucial for understanding the reactivity profile of benzoxazole derivatives and for designing synthetic routes that either leverage or avoid these pathways.
A plausible pathway for rearrangement can be observed in the synthesis of N-aryl-2-aminobenzoxazoles from benzoxazole-2-thiol precursors. clockss.org In this proposed mechanism, the initial condensation of benzo[d]oxazole-2-thiol with a 2-chloro-N-arylacetamide yields an S-substituted intermediate. This intermediate is thought to undergo an intramolecular nucleophilic substitution, leading to a spirocyclic or related transient species. Subsequent rearrangement and hydrolysis result in the formation of the final N-aryl-2-aminobenzoxazole product. clockss.org This sequence demonstrates a ring-opening/rearrangement/ring-closing cascade that facilitates the substitution at the 2-position.
Furthermore, studies on the related 1,3-benzoxazine ring system provide insights into potential ring-opening mechanisms for benzoxazoles. The ring-opening of benzoxazines with thiols is shown to be a reversible process influenced by solvent and temperature. researchgate.netnih.gov The mechanism is believed to involve protonation of the ring oxygen, which activates the molecule for nucleophilic attack by the thiol at the C-2 position, leading to a ring-opened adduct. nih.gov The reverse reaction can be induced at elevated temperatures, leading to the recovery of the benzoxazine (B1645224) ring. nih.gov This highlights the importance of reaction conditions, such as pH and the nature of the nucleophile, in maintaining the integrity of the benzoxazole core.
| Precursor/Derivative | Conditions/Reagents | Mechanism | Outcome | Reference |
| Benzo[d]oxazole-2-thiol | 2-Chloro-N-arylacetamide, Base | Intramolecular nucleophilic substitution, rearrangement, hydrolysis | N-Aryl-2-aminobenzoxazole | clockss.org |
| 1,3-Benzoxazine (related structure) | Thiols (aliphatic or aromatic) | Reversible protonation and nucleophilic attack | Ring-opened adduct | researchgate.netnih.gov |
Heterocyclic Fusion and Hybrid Molecule Design Incorporating the Benzoxazole Core
The this compound core is an excellent platform for designing and synthesizing hybrid molecules and fused heterocyclic systems. This strategy involves covalently linking the benzoxazole scaffold to other distinct chemical moieties to create novel compounds with combined or enhanced functionalities.
Heterocyclic Fusion: The fusion of additional heterocyclic rings onto the benzoxazole framework is a common approach to generate polycyclic molecules. As previously discussed, derivatives of the benzoxazole core can be used to synthesize thiophene-fused systems. nih.govresearchgate.net Another prominent strategy involves the fusion with nitrogen-containing heterocycles. For example, the reaction of aminobenzimidazoles (structurally related to aminobenzoxazoles) with 2-cyanoacetamide (B1669375) and aldehydes can lead to tetracyclic derivatives, demonstrating a pathway for building complex fused systems. frontiersin.org Similar strategies can be applied to 2-aminobenzoxazole derivatives to construct novel benzoxazolo-pyrimidines or related fused structures. The choice of reactants and reaction conditions can direct the cyclization to form either angular or linear fused products, offering a method to control the final molecular geometry. frontiersin.org
Hybrid Molecule Design: Hybrid molecule design involves connecting the benzoxazole core to other pharmacologically relevant structures via a linker. This approach is exemplified by the synthesis of isoxazole-tethered quinone-amino acid hybrids. nih.gov In this methodology, a 1,3-dipolar cycloaddition reaction is used to form an isoxazole (B147169) ring, which then acts as a linker to connect a quinone moiety to an amino acid derivative. nih.gov Adapting this concept, the this compound core could be incorporated into such hybrid designs. For example, the amino group could be functionalized to participate in a cycloaddition reaction, or the nitrile group could be transformed into a functional group that tethers the benzoxazole core to another bioactive molecule, such as a quinone or an amino acid.
The design principles for these complex molecules are outlined in the following table.
| Design Strategy | Example of Fused/Linked Heterocycle | Synthetic Method | Potential Application | Reference |
| Heterocyclic Fusion | Thiophene | Condensation and cyclization with isothiocyanates | Development of polycyclic compounds | nih.govresearchgate.net |
| Heterocyclic Fusion | Pyrimidine (B1678525) | Cascade reaction with cyanoacetamides and aldehydes | Creation of tetracyclic systems | frontiersin.org |
| Hybrid Molecule Design | Isoxazole-Quinone-Amino Acid | 1,3-Dipolar cycloaddition and oxidation | Synthesis of novel bioactive conjugates | nih.gov |
Advanced Spectroscopic Characterization Techniques for 2 Amino 1,3 Benzoxazole 5 Carbonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 2-amino-1,3-benzoxazole-5-carbonitrile, the aromatic protons on the benzoxazole (B165842) ring system typically appear as distinct signals in the downfield region of the spectrum. The amino (-NH₂) protons are also characteristic, though their chemical shift can vary depending on the solvent and concentration. For example, the amino proton signal is often observed in the range of δ 6.5–7.0 ppm.
For a related derivative, 2-(2-aminophenyl)-1,3-benzoxazole, the ¹H NMR spectrum shows a complex multiplet for the aromatic protons between δ 7.21 and 7.78 ppm, while the amino protons appear as a broad singlet at δ 5.46 ppm. This data is crucial for confirming the arrangement of substituents on the aromatic rings.
Table 1: Illustrative ¹H NMR Data for Benzoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
|---|---|---|---|
| 2-(2-aminophenyl)-1,3-benzoxazole | CDCl₃ | 7.21-7.78 (m) | Aromatic Protons |
| 5.46 (s, broad) | -NH₂ | ||
| 2-amino benzoxazole-5-carbohydrazide | DMSO-d₆ | 7.5-8.2 (m) | Aromatic Protons |
| 4.6 (s, broad) | -NH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The nitrile carbon (-C≡N) in this compound derivatives is a key diagnostic signal, typically appearing around δ 115–120 ppm. The carbons of the benzoxazole core resonate at characteristic chemical shifts, with those bonded to heteroatoms (oxygen and nitrogen) appearing further downfield.
For instance, in the analysis of 2-(2-aminophenyl)-1,3-benzoxazole, the ¹³C NMR spectrum shows signals for the benzoxazole carbons at δ 108.7, 110.3, 116.3, 119.4, 124.3, 141.9, and 149.3 ppm, with the carbon at the 2-position (C=N) appearing at δ 163.2 ppm. The analysis of various benzimidazole (B57391) tautomers, which are structurally related to benzoxazoles, also shows that the chemical shifts of the aromatic carbons, particularly C4 and C7, are sensitive to the electronic effects of adjacent heteroatoms.
Table 2: Representative ¹³C NMR Data for Benzoxazole and Related Heterocycles
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| 2-(2-aminophenyl)-1,3-benzoxazole | CDCl₃ | 108.7, 110.3, 116.3, 116.8, 119.4, 124.3, 124.7, 128.8, 132.4 | Aromatic Carbons |
| 141.9, 147.9, 149.3 | Aromatic Carbons attached to N/O | ||
| 163.2 | C2 (C=N) | ||
| Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate | - | 109.9 | C4 (oxazole) |
| 150.6 | C3 (oxazole) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure. The most prominent of these are:
N-H stretching: The amino group (-NH₂) typically shows one or two sharp bands in the region of 3400–3500 cm⁻¹.
C≡N stretching: The nitrile group (-CN) exhibits a strong, sharp absorption band in the range of 2200–2250 cm⁻¹.
C=N stretching: The imine bond within the oxazole (B20620) ring gives rise to a stretching vibration around 1600-1680 cm⁻¹.
C-O stretching: The ether linkage in the oxazole ring shows a strong band, typically between 1000 and 1300 cm⁻¹.
In studies of related benzoxazole derivatives, these characteristic peaks are consistently used to confirm the successful synthesis and presence of the core structure and its functional groups.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Stretching | 3400–3500 |
| Nitrile (-C≡N) | Stretching | 2200–2250 |
| Aromatic C=C | Stretching | 1450–1600 |
| Imine (C=N) | Stretching | 1600–1680 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₅N₃O, corresponding to a monoisotopic mass of approximately 159.04 g/mol .
Electron ionization (EI-MS) often leads to extensive fragmentation, providing a "fingerprint" for the molecule. The fragmentation of pyrimidine (B1678525) derivatives, for example, often involves the successive loss of small functional groups followed by the decomposition of the heterocyclic rings. For nitrile-containing amino acids, fragmentation is highly dependent on the molecular structure, with competing losses of groups like CO₂, HCN, and H₂O being common. Softer ionization techniques, such as electrospray ionization (ESI), are typically used to observe the intact molecular ion, often as a protonated species [M+H]⁺.
Table 4: Predicted Mass Spectrometry Adducts for this compound
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 160.05054 |
| [M+Na]⁺ | 182.03248 |
| [M-H]⁻ | 158.03598 |
X-ray Crystallography for Definitive Solid-State Structure Determination
For example, the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole reveals that the benzoxazole ring system is not perfectly co-planar with the adjacent benzene (B151609) ring, showing a dihedral angle of 11.8°. The analysis also details how molecules are linked in the crystal lattice through intermolecular N-H···N hydrogen bonds and π-π stacking interactions. Similarly, the structure of 3-amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile shows that the benzoxazole and thiophene (B33073) rings are nearly coplanar and demonstrates the presence of both intramolecular and intermolecular hydrogen bonds that form centrosymmetric dimers. This level of detail is crucial for understanding structure-property relationships and designing new materials or biologically active molecules.
High-Resolution Mass Spectrometry and Elemental Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. HRMS is used to unequivocally confirm the identity of a newly synthesized compound, distinguishing it from other molecules with the same nominal mass.
Elemental analysis provides complementary data by determining the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. The theoretical elemental composition for C₈H₅N₃O is Carbon: 60.38%, Hydrogen: 3.17%, Nitrogen: 26.40%, and Oxygen: 10.05%. Experimental results from elemental analysis must align closely with these calculated values to verify the purity and identity of the compound. For instance, in the characterization of 2-(2-aminophenyl)benzoxazole (C₁₃H₁₀N₂O), the calculated values (C, 74.27%; H, 4.79%) were found to be in close agreement with the experimental findings (C, 74.43%; H, 5.05%), thereby confirming the compound's elemental formula.
Theoretical and Computational Investigations of 2 Amino 1,3 Benzoxazole 5 Carbonitrile
Molecular Modeling and Simulation Studies for Conformational Analysis
Molecular modeling is a crucial tool for understanding the three-dimensional structure and flexibility of a molecule, which are key determinants of its biological activity. For 2-amino-1,3-benzoxazole-5-carbonitrile, the core benzoxazole (B165842) ring system is largely planar and rigid. researchgate.net Therefore, conformational analysis would primarily focus on the rotational freedom of the 2-amino group.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. semanticscholar.org These calculations provide detailed information about electron distribution, molecular orbitals, and reactivity indices. For this compound, DFT can be used to model its ground state geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.netresearchgate.net
Key parameters derived from DFT calculations include:
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles provide the most stable three-dimensional structure.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological receptors.
Reactivity Descriptors: Conceptual DFT provides insights into electrophilic and nucleophilic sites, aiding in the prediction of reaction mechanisms. researchgate.netresearchgate.net
To illustrate the type of data generated, the following table shows representative DFT-calculated electronic properties for a generic benzoxazole derivative, as specific data for this compound is not available.
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Correlates with chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Note: The values in this table are illustrative for a representative benzoxazole derivative and are not the specific experimental or calculated values for this compound.
Molecular Docking Simulations for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. Benzoxazole derivatives have been extensively studied using molecular docking against various biological targets, including enzymes like cyclooxygenase (COX-2), kinases (VEGFR-2), and bacterial proteins. rsc.orgtandfonline.comnih.gov
In a typical docking study involving a compound like this compound, the following steps are taken:
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
The ligand's 3D structure is generated and optimized.
A docking algorithm systematically samples different positions and orientations of the ligand within the protein's active site.
A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose.
The results identify the most likely binding mode and the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov For example, the amino group of the benzoxazole could act as a hydrogen bond donor, while the aromatic ring system could engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine. mdpi.com
The table below shows representative docking results for various benzoxazole derivatives against different protein targets to illustrate the outputs of such simulations.
| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| Benzoxazole Derivative | VEGFR-2 | -7.0 to -7.4 | Leu35, Val43, Lys63, Asp191 rsc.orgnih.gov |
| Benzoxazole-Sulfonamide | InhA (M. tuberculosis) | -6.0 to -6.7 | Tyr158, NAD+ esisresearch.org |
| Benzoxazole-Benzamide | COX-2 | -8.0 to -9.5 | Arg120, Tyr355, Ser530 |
Note: This table presents example data from studies on various benzoxazole derivatives to demonstrate the principles of molecular docking analysis.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comscholarsresearchlibrary.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.
For a series of compounds including this compound, a QSAR study would involve:
Data Set Collection: Assembling a group of structurally related benzoxazole derivatives with experimentally measured biological activity (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges), thermodynamic (e.g., Gibbs free energy), spatial (e.g., molecular volume), or topological. scholarsresearchlibrary.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates the descriptors with biological activity. ijpsdronline.com
Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.govchemijournal.com
Studies on benzoxazole derivatives have successfully generated 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to provide 3D contour maps that visualize regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. tandfonline.comnih.gov These models are powerful tools for lead optimization in drug discovery. rsc.orgresearchgate.net
| Model Parameter | Representative Value | Description |
| R² (Coefficient of Determination) | 0.975 | Indicates how well the model fits the training data. |
| q² or R²cv (Cross-validation R²) | 0.753 | Measures the internal predictive ability of the model. |
| R²pred (External Validation R²) | 0.657 | Measures the model's ability to predict the activity of an external test set. |
Note: The statistical parameters are illustrative examples from a QSAR study on anti-inflammatory benzoxazole derivatives and serve to demonstrate the validation metrics of a typical model. tandfonline.comtandfonline.com
Reaction Mechanism Profiling and Transition State Analysis
Computational chemistry offers profound insights into how chemical reactions occur by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate and feasibility.
The synthesis of 2-amino-1,3-benzoxazoles typically involves the cyclization of 2-aminophenol (B121084) precursors with a cyanating agent. nih.govacs.orgnih.gov A plausible reaction mechanism that could be studied computationally involves the Lewis acid-catalyzed reaction of a 2-aminophenol with a cyano-group donor. nih.govacs.org DFT calculations can be employed to:
Model the geometry of reactants, intermediates, transition states, and products.
Calculate the activation energy (the energy difference between the reactants and the transition state), which governs the reaction kinetics.
Visualize the atomic motions corresponding to the reaction coordinate at the transition state.
For instance, a computational study on the aminolysis of 2-benzoxazolinone (B145934) explored several possible mechanisms (zwitterionic, stepwise, and concerted) and determined that a neutral concerted mechanism proceeding through a four-centered transition state was the most favorable pathway. nih.gov Such analyses provide a detailed, atomistic understanding of the reaction, which can be used to optimize reaction conditions, predict the effects of different substituents, and design more efficient synthetic routes. organic-chemistry.orgrsc.org
Molecular Biological Activities and Mechanistic Insights in Vitro Studies
In Vitro Antimicrobial Efficacy and Mechanistic Pathways
Synthetic benzoxazole (B165842) derivatives have demonstrated a wide spectrum of antimicrobial activities, targeting both bacterial and fungal pathogens. nih.gov The core benzoxazole structure serves as a key pharmacophore, and its efficacy is often enhanced by specific functional groups.
Antibacterial Activity Against Specific Pathogens
Derivatives of the benzoxazole scaffold have shown significant in vitro antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. nih.gov Studies have evaluated their minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netijcce.ac.ir For instance, certain 2,5- and/or 6-substituted benzoxazoles exhibited notable activity against the Gram-negative bacterium Pseudomonas aeruginosa with MIC values of 50 mg/ml. esisresearch.org The presence of specific substituents, such as halogens, on the benzoxazole ring has been shown to contribute to higher effectiveness. ijcce.ac.ir
| Compound Class | Bacterial Pathogen | Reported Activity (MIC) | Source |
|---|---|---|---|
| 2,5- and/or 6-substituted benzoxazoles | Pseudomonas aeruginosa | 50 mg/ml | esisresearch.org |
| 2-phenylbenzo[d]oxazole derivatives | Staphylococcus aureus | Activity associated with DNA gyrase inhibition | researchgate.net |
| 2-phenylbenzo[d]oxazole derivatives | Streptococcus pyogenes | Activity associated with DNA gyrase inhibition | researchgate.net |
| 2-phenylbenzo[d]oxazole derivatives | Escherichia coli | Activity associated with DNA gyrase inhibition | researchgate.net |
| 2-aminobenzothiazole-based inhibitors (related scaffold) | Acinetobacter baumannii | 0.5 μg/mL | nih.gov |
| 2-aminobenzothiazole-based inhibitors (related scaffold) | Pseudomonas aeruginosa | 8 μg/mL | nih.gov |
A primary molecular mechanism underlying the antibacterial action of benzoxazole derivatives is the inhibition of DNA gyrase. researchgate.net This enzyme is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it a prime target for antibacterial agents. researchgate.net Research suggests that benzoxazole derivatives derived from 2-amino phenyl benzoxazole scaffolds are potential and effective inhibitors of DNA gyrase. researchgate.net The inhibition of this enzyme disrupts essential cellular processes, leading to bacterial cell death. researchgate.netnih.gov Studies on the related benzothiazole (B30560) scaffold, which also features a 2-amino substitution, have identified potent DNA gyrase inhibitors with low nanomolar inhibition constants (IC₅₀ values < 71 nM). nih.gov These inhibitors bind to the ATP-binding site of the GyrB subunit of the enzyme, preventing its normal function. nih.gov
Antifungal Activity Against Fungal Strains
The benzoxazole nucleus is a core component of many synthetic compounds with significant antifungal properties. nih.gov Derivatives have been tested against various fungal strains, including the clinically relevant Candida albicans and pathogenic molds like Aspergillus clavatus. nih.govsemanticscholar.org The antifungal potency is often comparable to or greater than that of commercially available antifungal drugs. nih.govnih.gov For example, some synthesized benzoxazole compounds have demonstrated activity against C. albicans with MIC values ranging from 25–50 mg/ml. esisresearch.org
| Compound Class | Fungal Strain | Reported Activity (MIC) | Source |
|---|---|---|---|
| 2,5- and/or 6-substituted benzoxazoles | Candida albicans | 25–50 mg/ml | esisresearch.org |
| 1,3-Benzoxazole-4-carbonitrile derivatives | Candida species | Potent growth inhibition | nih.gov |
| N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) | Candida albicans SC5314 | MIC = 16 µg/mL | nih.gov |
| Benzimidazole (B57391) derivatives (related scaffold) | Aspergillus species | 16-256 µg/ml | semanticscholar.org |
The antifungal mechanisms of benzoxazole derivatives are multifaceted. One key pathway involves the inhibition of β-1,6-glucan synthesis. nih.gov β-1,6-Glucan is a critical component of the fungal cell wall, and its disruption compromises cell integrity. Specifically, the 1,3-benzoxazole-4-carbonitrile scaffold, which is structurally very similar to 2-amino-1,3-benzoxazole-5-carbonitrile, has been identified as a superior structure for inhibiting this pathway in Candida species. nih.gov
Another identified mechanism is the perturbation of sterol content in the fungal cell membrane. nih.gov Certain benzoxazole derivatives interfere with endogenous ergosterol (B1671047) synthesis, a pathway also targeted by common azole antifungal drugs. This disruption leads to altered membrane permeability and ultimately, fungal cell death. nih.gov
In Vitro Anti-Inflammatory Mechanisms
The benzoxazole moiety has been a foundational structure for non-steroidal anti-inflammatory drugs (NSAIDs), such as the withdrawn drug benoxaprofen. nih.gov This has spurred continued investigation into the anti-inflammatory properties of novel benzoxazole derivatives.
Cyclooxygenase (COX-1 and COX-2) Inhibitory Mechanisms
The primary mechanism for the anti-inflammatory action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. nih.gov These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govyoutube.com Research into hybrid molecules containing both benzoxazole and pyrimidine (B1678525) scaffolds has identified significant inhibitory activity against the COX-2 enzyme. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. researchgate.net The larger active site of COX-2, featuring a side pocket not accessible in COX-1, has been exploited in the rational design of selective inhibitors based on various chemical scaffolds, including benzoxazoles. nih.govacs.org
| Compound Class | Enzyme Target | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| Pyrimidine-benzoxazole hybrid | COX-2 | Significant inhibitory activity | nih.gov |
| Pyrimidine-benzo[c] esisresearch.orgnih.govoxazole (B20620) hybrid | COX-2 | 4.6 µM | nih.gov |
In Vitro Anticancer and Cytotoxic Mechanisms
The benzoxazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. Research into derivatives of this compound has revealed potential cytotoxic effects against various cancer cell lines, operating through several mechanisms of action. These compounds are of interest due to their ability to target and induce death in cancer cells, potentially sparing normal, healthy cells.
Evaluation of Cytotoxicity in Specific Cancer Cell Lines (e.g., MCF-7, A549)
A significant body of research has demonstrated that compounds featuring the benzoxazole core exhibit cytotoxic effects against a range of human cancer cell lines. nih.gov Among the most frequently studied are the MCF-7 breast adenocarcinoma cell line and the A549 non-small cell lung cancer cell line. nih.gov
While specific IC₅₀ values for this compound are not extensively documented in publicly available literature, studies on closely related derivatives highlight the scaffold's potential. For instance, the derivative 5-amino-2-[p-bromophenyl]-benzoxazole has demonstrated significant anticancer effects in MCF-7 cells. medicinescience.org This compound was observed to cause cell death and morphological changes, such as loss of adhesion. medicinescience.org Another study on a series of novel benzoxazole derivatives identified compounds with potent growth inhibitory activities against both MCF-7 and HepG2 (liver cancer) cells, with some derivatives showing IC₅₀ values in the micromolar range. nih.gov
The antiproliferative activity of various heterocyclic compounds is a key indicator of their potential as anticancer agents. The table below summarizes cytotoxic activity for representative benzoxazole derivatives against common cancer cell lines, illustrating the general potential of this chemical class.
| Compound Class | Cell Line | Activity Metric | Observed Value (µM) | Reference |
|---|---|---|---|---|
| Benzoxazole Derivative (12l) | MCF-7 (Breast Cancer) | IC₅₀ | 15.21 | nih.gov |
| Benzoxazole Derivative (12l) | HepG2 (Liver Cancer) | IC₅₀ | 10.50 | nih.gov |
| Benzoxazole Derivative (12f) | MCF-7 (Breast Cancer) | IC₅₀ | 22.54 | nih.gov |
| Benzoxazole Derivative (B4) | MCF-7 (Breast Cancer) | IC₅₀ | ~9.82 | researchgate.net |
| Benzoxazole Derivative (B12) | MCF-7 (Breast Cancer) | IC₅₀ | ~4.96 | researchgate.net |
Investigations into Molecular Target Interactions (e.g., Enzymes, Receptors)
The anticancer activity of benzoxazole derivatives is believed to stem from their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. These interactions can disrupt normal enzymatic activity or block signaling receptors, leading to cell death.
Enzyme inhibition is a primary mechanism through which these compounds exert their effects. Key enzyme families targeted by benzoxazole derivatives include:
Tyrosine Kinases: These enzymes are critical components of signaling pathways that control cell growth, proliferation, and differentiation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Certain benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby displaying potential anti-angiogenic and anticancer effects. nih.gov
mTOR (mammalian Target of Rapamycin): This is another crucial kinase that regulates cell growth, proliferation, and survival. Some benzoxazole derivatives have been shown to effectively inhibit mTOR phosphorylation, suggesting this as a viable pathway for their antiproliferative effects against breast cancer cells. researchgate.net
Topoisomerases: These enzymes are involved in managing the topology of DNA during replication and transcription. Their inhibition can lead to DNA damage and trigger cell death, and they have been identified as targets for some benzoxazole compounds. medicinescience.org
The ability of the this compound scaffold to serve as a basis for kinase inhibitors highlights its importance in medicinal chemistry. Modifications to the amino and nitrile groups can significantly alter the compound's potency and selectivity for different molecular targets.
Modulation of Cellular Signaling Pathways Relevant to Proliferation and Viability
By interacting with molecular targets like kinases, benzoxazole derivatives can modulate intracellular signaling pathways that are often dysregulated in cancer. A key outcome of this modulation is the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
Studies have shown that certain benzoxazole compounds can trigger apoptosis by influencing the expression levels of key regulatory proteins: nih.govresearchgate.net
Bcl-2 Family Proteins: This family includes both pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). A favorable anticancer effect is achieved by increasing the expression of Bax and decreasing the expression of Bcl-2. One potent benzoxazole derivative was found to significantly elevate Bax levels while reducing Bcl-2 levels in HepG2 cells. nih.gov
Caspases: These are a family of protease enzymes that execute the process of apoptosis. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. Treatment with benzoxazole derivatives has been shown to cause a significant elevation in the levels of active caspase-3. medicinescience.orgnih.gov
NF-κB (Nuclear Factor kappa B): This transcription factor is known to promote inflammation, cell survival, and angiogenesis. In some breast cancer cell lines, treatment with a benzoxazole derivative led to a decrease in NF-κB levels, contributing to its anticancer effect. medicinescience.org
Furthermore, these compounds can interfere with the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific phases (such as G1 or Pre-G1), these derivatives can halt the proliferation of cancer cells. nih.gov
Other Investigated In Vitro Biological Activities
Beyond its anticancer potential, the chemical scaffold of this compound has been explored for other therapeutic applications based on its interactions with various biological systems.
Antioxidant Mechanistic Studies
The benzoxazole ring is a component of compounds that have been investigated for antioxidant properties. nih.gov Antioxidants are substances that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. While specific studies on the antioxidant mechanism of this compound are limited, research on related heterocyclic structures provides insight. For example, combining a hindered phenol (B47542) fragment, known for its antioxidant properties, with a 1,3,4-oxadiazole (B1194373) ring (a different five-membered heterocycle) has been shown to create effective antioxidants. mdpi.comresearchgate.net These hybrid molecules can act through multiple mechanisms, including the inhibition of free radical processes and the chelation of metals. mdpi.com
Antimycobacterial Activity Assessment
Tuberculosis remains a significant global health threat, and the search for new antimycobacterial agents is ongoing. The benzoxazole scaffold has been identified as a promising framework for the development of drugs against Mycobacterium tuberculosis. nih.gov
In Vitro Anticonvulsant Activity
Direct in vitro anticonvulsant studies on this compound have not been prominently reported. However, the benzoxazole scaffold is a recognized pharmacophore in the development of novel anticonvulsant agents. nih.gov Research into derivatives of this class, particularly those incorporating other heterocyclic moieties like triazoles, has shown promising results in preclinical models.
For instance, a study on a novel synthetic 1,2,4-triazole (B32235) containing a benzoxazole derivative (TSBD) demonstrated significant, dose-dependent anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice. researchgate.net The MES test is a common preclinical screen that predicts efficacy against generalized tonic-clonic seizures, while the scPTZ test helps identify compounds that may be effective against absence seizures. The activity of TSBD in these models suggests a potential mechanism involving the enhancement of GABAergic neurotransmission, as the PTZ model is sensitive to drugs that augment the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. researchgate.net
Similarly, other research has focused on 1,2-benzisoxazole (B1199462) derivatives, which have shown marked anticonvulsant activity in mice. nih.gov Another study on 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles also pointed towards the GABAergic system as a potential contributor to their anticonvulsive action. mdpi.com These findings collectively suggest that the benzoxazole core, as present in this compound, is a viable starting point for designing compounds with potential anticonvulsant properties, likely mediated through interaction with CNS targets like GABA receptors.
Table 1: Anticonvulsant Activity of a Related Benzoxazole Derivative
| Test Model | Compound | Activity | Potential Mechanism |
|---|---|---|---|
| Maximal Electroshock (MES) | Triazole Substituted Benzoxazole Derivative (TSBD) | Significant, dose-dependent inhibition of convulsions researchgate.net | Modulation of voltage-gated ion channels |
Analgesic Activity at a Molecular Level
Specific molecular-level analgesic studies for this compound are not detailed in the available literature. However, the analgesic potential of the broader benzoxazole class has been explored. For example, some 2-mercaptobenzoxazole derivatives have demonstrated analgesic effects in the acetic acid-induced writhing test, a model for peripheral analgesic activity. nih.gov
More recent research has linked the analgesic effects of benzoxazole derivatives to the endocannabinoid system. A study on benzoxazole-clubbed 2-pyrrolidinones identified them as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL). mdpi.com MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, these compounds increase the levels of 2-AG, which in turn can activate cannabinoid receptors (CB1 and CB2) to produce analgesic effects. mdpi.com One of the synthesized compounds demonstrated significant, dose-dependent pain reduction in both the acute and late phases of the formalin-induced nociception test, a model that assesses both neurogenic and inflammatory pain. mdpi.com This suggests a mechanism involving the modulation of endocannabinoid signaling pathways.
Table 2: Analgesic Activity of a Related Benzoxazole Derivative
| Compound Class | Molecular Target | In Vivo Model | Observed Effect |
|---|---|---|---|
| Benzoxazole clubbed 2-pyrrolidinones | Monoacylglycerol Lipase (MAGL) | Formalin-induced nociception | Dose-dependent reduction in pain response mdpi.com |
Antiviral Mechanisms of Action
While there is no specific information on the antiviral mechanisms of this compound, the benzoxazole scaffold has been investigated for antiviral properties. Benzoxazole and benzothiazole analogs of 2-(α-hydroxybenzyl)benzimidazole were among the earlier compounds studied for antiviral activity. acs.org
More recently, in the context of the COVID-19 pandemic, a synthesized benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, was subjected to molecular docking studies with the COVID-19 main protease (M-pro). nih.gov The main protease is a crucial enzyme for viral replication and transcription, making it a key target for antiviral drugs. nih.gov The docking studies aimed to predict the binding affinity and interaction of the benzoxazole derivative with the active site of the protease, suggesting a potential mechanism of action through the inhibition of this essential viral enzyme. nih.gov The broader class of benzothiazoles has also been reviewed as a source of potential antiviral agents against various viruses, including Herpes Simplex Virus (HSV) and influenza A, through mechanisms like neuraminidase inhibition. nih.gov
Interaction with Biomolecules (e.g., DNA/RNA based on structural similarities)
There are no specific studies detailing the interaction of this compound with DNA or RNA. However, due to the structural resemblance of the benzoxazole core to naturally occurring purine (B94841) bases like adenine (B156593) and guanine, this class of compounds is often investigated for its potential to interact with nucleic acids. rsc.org
Studies on related fused heterocyclic systems, such as pentacyclic benzimidazoles, have demonstrated direct interactions with both DNA and RNA. nih.gov Techniques like fluorescence spectroscopy, circular dichroism, and thermal melting assays have suggested a mixed binding mode for these compounds, which includes intercalation between base pairs and binding along the polynucleotide backbone. nih.gov Molecular docking studies with other benzoxazole derivatives have also been performed to understand their potential binding to DNA gyrase, an essential bacterial enzyme, suggesting that DNA-related enzymes could be a target. nih.gov The planar, aromatic structure of the benzoxazole ring system is conducive to the kind of π-π stacking interactions that are crucial for intercalation into the DNA double helix. mdpi.com These findings suggest that this compound could potentially interact with nucleic acids, a hypothesis that requires experimental validation.
Applications and Future Directions in Chemical Research Involving 2 Amino 1,3 Benzoxazole 5 Carbonitrile
Role as a Versatile Building Block in Synthetic Organic Chemistry
The 2-amino-1,3-benzoxazole-5-carbonitrile scaffold is a highly versatile building block in diversity-oriented synthesis. The presence of multiple reactive sites—the exocyclic amino group, the nitrile functionality, and the aromatic ring system—allows for stepwise and selective modifications to generate a vast number of derivatives. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
This versatility makes it an ideal starting material for constructing more complex heterocyclic systems. frontiersin.org Research into aminoazole-based synthesis demonstrates that such scaffolds are frequently employed in multicomponent reactions to build fused ring systems like pyrimidines, triazoles, and quinazolinones. frontiersin.org The benzoxazole (B165842) moiety itself is a privileged structure in medicinal chemistry, and the ability to easily append other cyclic systems to this core is a key strategy in developing novel molecular architectures. nih.govnih.gov For instance, derivatives of the related Methyl-2-amino benzoxazole-5-carboxylate have been synthesized into various amides by reacting the amino group with different acid chlorides, showcasing a common diversification strategy. jetir.org The general synthetic utility of the benzoxazole core is well-established, often being constructed from precursors like 2-aminophenol (B121084) through various catalytic condensation reactions. nih.gov
Table 1: Examples of Heterocyclic Systems Synthesized from Aminoazole Building Blocks This table illustrates the types of complex molecules that can be generated using scaffolds similar to this compound, as described in the literature.
| Starting Aminoazole Scaffold | Reagents | Resulting Heterocyclic System |
|---|---|---|
| 3-Amino-1,2,4-triazole | Aromatic Aldehydes, 1,3-Diketones | Azolo[1,5-a]pyrimidines frontiersin.org |
| 2-Aminobenzimidazole | Aromatic Aldehydes, 1,3-Diketones | Tetrahydroquinazolinones frontiersin.org |
| 5-Aminotetrazole | Aromatic Aldehydes, Acetone | 4,7-dihydroazolo[1,5-a]pyrimidines frontiersin.org |
| Methyl-2-amino benzoxazole-5-carboxylate | Benzoyl chloride | N-(5-(methoxycarbonyl)benzo[d]oxazol-2-yl)benzamide jetir.org |
Potential in the Development of Functional Materials
The unique electronic structure of this compound makes it a promising candidate for the development of novel functional materials. The molecule possesses a donor-π-acceptor (D-π-A) character, where the electron-donating amino group and the electron-withdrawing nitrile group are connected through the conjugated benzoxazole π-system. This configuration is highly sought after in materials science for creating organic compounds with tailored optical and electronic properties.
Derivatives of related benzoxadiazole and benzothiadiazole systems, which share structural similarities, have been successfully investigated for applications in organic light-emitting diodes (OLEDs). mdpi.comfrontiersin.org These materials often serve as emissive layers or hosts in OLED devices due to their high fluorescence quantum yields and tunable emission wavelengths. mdpi.comnih.gov For example, fluorophores containing a 2,1,3-benzoxadiazole unit have been synthesized and shown to exhibit strong, solvent-dependent fluorescence, with intramolecular charge transfer (ICT) characteristics. frontiersin.org The investigation of these related systems suggests that this compound and its derivatives could be engineered to create new materials for organic electronics, such as semiconductors or components in photovoltaic cells.
Table 2: Optical and Electrochemical Properties of Related Benzoxadiazole Fluorophores
| Compound Structure | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Optical Band Gap (eV) |
|---|---|---|---|---|
| D-π-A-π-D Benzoxadiazole Derivative | ~419 | Bluish-green region | ~3,779 | 2.64–2.67 |
| Pyrimidine-5-carbonitrile D-A-D Emitter | N/A | Sky-blue/green | N/A | N/A |
Advancements in Chemical Sensing and Bioimaging Probes
The inherent fluorescence of the benzoxazole core provides a foundation for designing advanced chemical sensors and bioimaging probes. nih.gov The electronic properties of the scaffold can be finely tuned by modifying its substituents, leading to probes that respond to specific analytes or environmental changes with a detectable change in their fluorescence signal. For instance, the intramolecular charge transfer (ICT) state of such D-π-A systems can be sensitive to solvent polarity, pH, or the presence of specific ions or molecules. frontiersin.orgnih.gov
Research on similar benzoxadiazole dyes has led to the creation of fluorescent probes for detecting antibiotics and other biologically relevant molecules. nih.gov These probes often exhibit large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in detection assays. nih.gov Furthermore, benzoxazole-based fluorophores have been explored for their potential in developing probes that operate via aggregation-induced emission (AIE), where fluorescence is enhanced upon aggregation, a phenomenon useful for detecting analytes that induce this process. researchgate.net Given these precedents, this compound serves as an excellent starting point for creating novel probes for applications in environmental monitoring, medical diagnostics, and cellular imaging. frontiersin.org
Explorations in Organic Catalysis and Catalyst Design
While the primary research focus on this compound has been in medicinal chemistry and materials science, its structural features suggest potential applications in organic catalysis. The presence of multiple nitrogen atoms—in the oxazole (B20620) ring and the exocyclic amino group—provides potential coordination sites for metal ions. This suggests that the molecule and its derivatives could serve as ligands in transition metal catalysis. The design of chiral ligands based on this scaffold could open avenues for asymmetric catalysis.
Furthermore, the benzoxazole structure could be incorporated into larger frameworks to act as an organocatalyst. While specific examples of this compound being used directly as a catalyst are not yet prominent in the literature, the broader class of N-heterocyclic compounds is widely used in catalyst design. frontiersin.org The synthesis of various benzoxazole derivatives is often achieved using a range of catalysts, including metal-based and ionic liquid catalysts, indicating the compatibility of this scaffold with catalytic systems. nih.gov Future research may explore the catalytic activity of this compound and its derivatives, representing a nascent but potentially fruitful area of investigation.
Strategies for Chemical Library Synthesis and High-Throughput Screening in Early-Stage Drug Discovery Research
In the field of drug discovery, this compound is a valuable scaffold for the synthesis of chemical libraries. Its suitability for diversity-oriented synthesis allows for the rapid generation of a large number of structurally related compounds. nih.gov By systematically varying the substituents on the amino group, the nitrile function, or the aromatic ring, chemists can create a library that explores a significant chemical space. mdpi.com
These libraries are crucial for high-throughput screening (HTS) campaigns, where thousands of compounds are tested for activity against a specific biological target, such as an enzyme or a receptor. nih.gov The benzoxazole core is a well-known pharmacophore found in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.comresearchgate.net A study on a series of novel 2-aryl benzoxazole derivatives demonstrated significant antiproliferative activity against various human cancer cell lines, with structure-activity relationship (SAR) analysis indicating that substitutions at the C-2 and C-5 positions are critical for activity. mdpi.com The availability of this compound as a chemical building block facilitates its use in generating such libraries for identifying new therapeutic leads. keyorganics.net
Table 3: Example of Antiproliferative Activity from a Synthesized Benzoxazole Library Data adapted from studies on 2,5-disubstituted benzoxazole derivatives against the NCI-H460 non-small cell lung cancer cell line.
| Compound ID | Substitution at C-2 | Substitution at C-5 | IC₅₀ (µM) |
|---|---|---|---|
| 30 | 4-(N,N-diethylamino)phenyl | Chlorine | 1.7 |
| 33 | 4-(morpholino)phenyl | Chlorine | 1.1 |
| 40 | 4-(N,N-diethylamino)phenyl | Bromine | 0.4 |
| 47 | 3-methoxy-4-(morpholino)phenyl | Bromine | 1.3 |
| Etoposide (Reference) | - | - | 6.1 |
Emerging Research Frontiers and Interdisciplinary Applications of this compound Chemistry
The future of research involving this compound lies at the intersection of several scientific disciplines. Its established role as a versatile synthetic building block will continue to drive innovation in organic and medicinal chemistry. Emerging frontiers include its integration into more complex systems, such as covalent organic frameworks (COFs) or polymers, to create materials with unique porous or conductive properties.
In the realm of chemical biology, the development of sophisticated bioimaging probes based on this scaffold will allow for the real-time visualization of biological processes with high specificity. The convergence of its material properties and biological potential could lead to the creation of "theranostic" agents, which combine diagnostic sensing with therapeutic action. Furthermore, its potential application in organic electronics and catalysis opens up interdisciplinary collaborations between chemists, physicists, and materials scientists. As synthetic methodologies become more advanced, the ability to precisely control the architecture of this compound derivatives will unlock new functionalities and applications, solidifying its place as a cornerstone heterocyclic scaffold in modern chemical research.
Q & A
Q. What are the common synthetic routes for 2-amino-1,3-benzoxazole-5-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves condensation reactions. A widely used method is the reaction of 2-aminophenol with nitrile-containing reagents under solvent-free conditions or microwave irradiation. Microwave-assisted synthesis is particularly efficient, offering rapid reaction times and improved yields compared to traditional thermal methods . For instance, microwave irradiation reduces side reactions and enhances purity by minimizing decomposition pathways. Researchers should optimize parameters such as temperature, catalyst presence, and solvent selection to balance yield (often 60–75% for conventional methods) and purity (>90% for microwave methods). Advanced purification techniques, like continuous flow reactors, are recommended for industrial-scale production .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the amino (-NH) and cyano (-CN) groups. For example, the amino proton typically resonates at δ 6.5–7.0 ppm, while the nitrile carbon appears at ~115–120 ppm .
- Infrared (IR) Spectroscopy : Stretching vibrations for -NH (3,400–3,500 cm) and -CN (2,200–2,250 cm^{-1) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z 159.14 for [M+H]) and fragmentation patterns .
- X-ray Crystallography : For derivatives, SHELX software (e.g., SHELXL) is used to determine crystal structures, as demonstrated for related benzoxazole compounds (e.g., 2-amino-5-chloro-1,3-benzoxazole, space group ) .
Advanced Research Questions
Q. How does the substitution pattern on the benzoxazole ring influence biological activity, particularly in anticancer applications?
Modifications to the amino and nitrile groups significantly impact bioactivity. For example:
- Amino Group Derivatives : Alkylation or acylation of the -NH group can enhance cytotoxicity by improving membrane permeability. Derivatives with bulkier substituents show increased selectivity for cancer cells (e.g., IC values <10 µM in HeLa cells) .
- Nitrile Functionalization : Conversion to amides or thioamides alters electronic properties, affecting interactions with cellular targets like kinases or DNA topoisomerases .
Structure-activity relationship (SAR) studies should employ computational docking (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro validation using cell viability assays (MTT or SRB protocols) .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies in antimicrobial or anticancer data often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. A549).
- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may skew results. HPLC with UV detection (purity >95%) is critical .
- Experimental Design : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity). Meta-analyses of published data can identify trends obscured by outliers .
Q. What in silico approaches predict the compound’s interaction with biological targets, and how are they validated experimentally?
- Molecular Docking : Use software like Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., cytochrome P450) or receptors. For example, docking studies of benzoxazole derivatives with cyclooxygenase-2 (COX-2) reveal hydrogen bonding with Arg120 and Tyr355 residues .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
- Validation : Correlate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., values) .
Q. How can crystallographic data enhance the understanding of this compound’s reactivity and stability?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Packing Interactions : Hydrogen bonds (e.g., N-H···N) and π-π stacking stabilize the lattice, influencing solubility and melting points .
- Conformational Flexibility : Torsion angles between the benzoxazole ring and substituents affect molecular recognition. For example, planar conformations optimize interactions with flat enzymatic pockets .
SHELX programs (SHELXL for refinement) are recommended for high-resolution data (R-factor <0.05) .
Q. What strategies mitigate challenges in synthesizing derivatives with enhanced pharmacokinetic properties?
- Lipophilicity Optimization : Introduce halogen atoms (e.g., -Cl or -F) to improve blood-brain barrier penetration (logP ~2–3) .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) to reduce hepatic clearance.
- In Vivo Testing : Use rodent models to assess bioavailability (>50% target) and half-life (t >4 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
